
4,5-Dibromo-3-fluorothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-3-fluorothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with bromine and fluorine atoms
Métodos De Preparación
The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxamide typically involves the halogenation of thiophene derivatives followed by functional group modifications. The specific synthetic route for this compound may include:
Halogenation: Introduction of bromine atoms at positions 4 and 5 of the thiophene ring.
Fluorination: Addition of a fluorine atom at position 3.
Amidation: Conversion of the carboxylic acid group at position 2 to a carboxamide group.
Análisis De Reacciones Químicas
4,5-Dibromo-3-fluorothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Decarboxylation: The carboxamide group can undergo decarboxylation under specific conditions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Aplicaciones Científicas De Investigación
4,5-Dibromo-3-fluorothiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Thiophene-based compounds are valuable in organic electronics due to their electronic properties.
Medicinal Chemistry: The presence of fluorine and bromine atoms makes this compound a potential candidate for drug development.
Material Science: Functionalized thiophene derivatives are explored for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
4,5-Dibromo-3-fluorothiophene-2-carboxamide can be compared with other similar compounds, such as:
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
4,5-Dibromo-3-chlorothiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom at position 3.
4,5-Dibromo-3-methylthiophene-2-carboxamide: This compound has a methyl group instead of a fluorine atom at position 3.
Propiedades
Fórmula molecular |
C5H2Br2FNOS |
|---|---|
Peso molecular |
302.95 g/mol |
Nombre IUPAC |
4,5-dibromo-3-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H2Br2FNOS/c6-1-2(8)3(5(9)10)11-4(1)7/h(H2,9,10) |
Clave InChI |
BDJIGAYVTWZYTG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=C1Br)Br)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


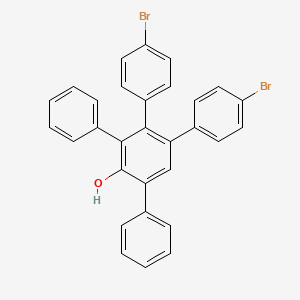
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
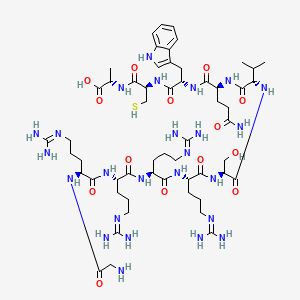
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
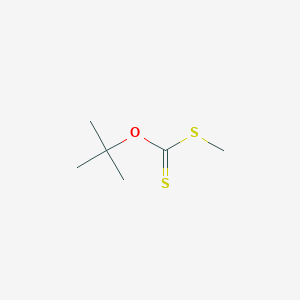
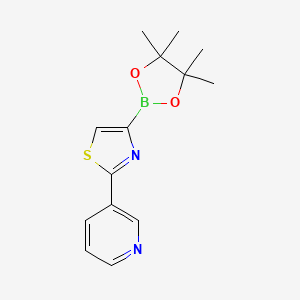
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![heptasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13904014.png)

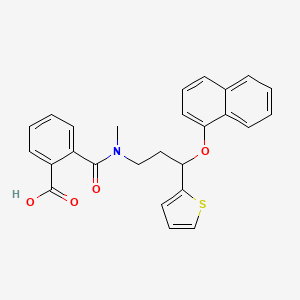
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
